2-(2-Methoxyethyl)oxirane

Description

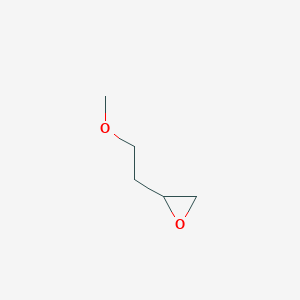

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methoxyethyl)oxirane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-6-3-2-5-4-7-5/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJIXGOYPGXGNFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 2 Methoxyethyl Oxirane

Direct Synthetic Routes to 2-(2-Methoxyethyl)oxirane

Direct synthesis of this compound primarily involves the creation of the oxirane ring from a linear precursor in a single key step. One of the most straightforward methods is the epoxidation of its corresponding alkene, 4-methoxy-1-butene. This reaction typically utilizes a peroxy acid, which transfers an oxygen atom to the double bond in a concerted mechanism known as the Prilezhaev reaction. wikipedia.org Common reagents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA), which is favored for its stability and solubility in various organic solvents. wikipedia.org The reaction is generally stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product. ajrconline.orgtsijournals.com

Another direct approach involves the intramolecular cyclization of a suitable precursor, such as a halohydrin. This method, a variant of the Williamson ether synthesis, is a powerful way to form the strained three-membered ether ring of the epoxide.

Precursor Chemistry and Stereocontrolled Approaches in this compound Synthesis

The selection and chemical manipulation of precursors are critical for the efficient and stereocontrolled synthesis of this compound. The two main classes of precursors are alkenes and halohydrins, each offering distinct advantages.

The most common precursor for synthesizing this compound is 4-methoxy-1-butene. The epoxidation of this terminal alkene can be accomplished using a variety of oxidizing agents. The choice of reagent can influence reaction conditions, efficiency, and scalability.

The reaction proceeds via the electrophilic addition of an oxygen atom to the nucleophilic C=C double bond. libretexts.org Peroxy acids are frequently used, where a concerted "butterfly mechanism" is proposed, ensuring syn-addition of the oxygen atom to the plane of the double bond. wikipedia.org While effective, reagents like m-CPBA can be hazardous and require careful handling. ajrconline.org A greener alternative is hydrogen peroxide, often used in conjunction with a catalyst. organic-chemistry.org

| Oxidizing Agent | Typical Solvent(s) | Key Features |

| m-CPBA | CH₂Cl₂, CHCl₃ | High reactivity, good solubility, widely used. wikipedia.org |

| Peracetic Acid | CH₂Cl₂ | Simpler peracid, effective oxidant. ajrconline.org |

| Hydrogen Peroxide (H₂O₂) | Methanol (B129727), Water | "Green" oxidant, often requires a catalyst. organic-chemistry.orgdoria.fi |

| Oxone® (KHSO₅) | DMF/H₂O, CH₃CN | Stable solid, used in organocatalytic systems. organic-chemistry.org |

An alternative and stereochemically significant route to this compound is through the cyclization of a halohydrin precursor. leah4sci.com This process involves two main steps: the formation of the halohydrin from the alkene (4-methoxy-1-butene) and its subsequent base-induced ring closure.

First, the alkene is treated with a halogen (e.g., Br₂ or Cl₂) in the presence of water. libretexts.org This reaction proceeds via a cyclic halonium ion intermediate. Water then acts as a nucleophile, attacking the more substituted carbon atom (Markovnikov's rule), leading to an anti-addition of the halogen and hydroxyl group. leah4sci.comfiveable.me For 4-methoxy-1-butene, this yields 1-halo-4-methoxy-2-butanol.

In the second step, the halohydrin is treated with a strong base (e.g., NaOH or KOH). The base deprotonates the hydroxyl group to form an alkoxide. This alkoxide then undergoes a rapid intramolecular SN2 reaction, attacking the adjacent carbon bearing the halogen and displacing it to form the epoxide ring. orgsyn.org This ring closure is stereospecific and occurs with inversion of configuration at the carbon center that was attacked. orgsyn.org This inherent stereocontrol makes the halohydrin route a valuable method for synthesizing specific enantiomers of the epoxide, provided a chiral halohydrin precursor is used.

Epoxidation of Alkene Precursors

Catalytic Strategies in the Synthesis of this compound

Catalysis offers powerful tools for enhancing the efficiency and selectivity of epoxide synthesis. Both metal-based and organic catalysts have been developed to achieve high yields and, crucially, high enantioselectivity.

Transition metal complexes are highly effective catalysts for the epoxidation of alkenes, including unactivated terminal alkenes like 4-methoxy-1-butene. researchgate.netnih.gov These catalysts often activate a benign terminal oxidant, such as hydrogen peroxide, enabling the reaction to proceed under milder conditions than with traditional peroxy acids. researchgate.net

Catalysts based on molybdenum, manganese, rhenium, and iron have been extensively studied. researchgate.netresearchgate.netnih.gov For example, methyltrioxorhenium (MTO) is a highly active catalyst that functions with hydrogen peroxide. researchgate.net Similarly, manganese complexes are known to promote epoxidation with good to quantitative conversions. researchgate.net A key advantage of metal catalysis is the potential for asymmetric induction, leading to enantiomerically enriched epoxides. The Jacobsen-Katsuki epoxidation, for instance, employs a chiral manganese-salen complex to achieve high enantioselectivity for various alkenes, although it is particularly effective for cis-disubstituted and conjugated olefins. wikipedia.orgorganic-chemistry.org For terminal alkenes, specialized chiral ligand systems are often required to achieve high enantiomeric excess (ee). nih.govnih.gov

| Metal Catalyst System | Oxidant | Substrate Scope | Key Features |

| Mo(CO)₆ / TBHP | TBHP | General Alkenes | In situ formation of active Mo(VI) species. researchgate.net |

| Mn(II) salts / H₂O₂ | H₂O₂ | Aryl-substituted, cyclic alkenes. organic-chemistry.org | Requires bicarbonate buffer; eco-friendly oxidant. |

| Methyltrioxorhenium (MTO) / H₂O₂ | H₂O₂ | General Alkenes | Highly efficient; pyridine (B92270) additives can improve results. researchgate.net |

| Chiral Mn-Salen (Jacobsen) | NaOCl, m-CPBA | cis-Alkenes, Conjugated Alkenes | Landmark for asymmetric epoxidation; high ee. wikipedia.orgacsgcipr.org |

| Chiral Ti(salen) (Katsuki/Berkessel) | H₂O₂ | Terminal Alkenes | Offers good reactivity and selectivity for challenging terminal alkenes. nih.gov |

Organocatalysis has emerged as a powerful alternative to metal-based systems, avoiding potential metal contamination in the final product. numberanalytics.com For asymmetric epoxidation, chiral organic molecules are used to create a chiral environment that directs the oxidant to one face of the alkene double bond.

One of the most prominent organocatalytic methods is the Shi epoxidation. organic-chemistry.orgsigmaaldrich.com This reaction uses a chiral ketone, often derived from fructose, to catalyze the epoxidation of a wide range of alkenes, including unfunctionalized ones, with Oxone® as the stoichiometric oxidant. organic-chemistry.orgscribd.com The active oxidizing species is a chiral dioxirane (B86890) generated in situ from the ketone and Oxone. The reaction conditions, particularly pH, are crucial for achieving high yields and enantioselectivities. organic-chemistry.org This method is well-suited for the stereoselective synthesis of this compound from 4-methoxy-1-butene.

Another class of organocatalysts for epoxidation involves iminium salts, which are particularly effective for α,β-unsaturated aldehydes. princeton.educore.ac.uk While less directly applicable to an unactivated alkene like 4-methoxy-1-butene, the principles of activating substrates toward oxidation within a chiral catalytic cycle are central to the field. Recent advances have also explored aldehyde-catalyzed epoxidations using aqueous hydrogen peroxide, further expanding the toolkit of sustainable, metal-free methods. nih.gov

| Organocatalyst Type | Catalyst Example | Oxidant | Key Features |

| Chiral Ketone | Shi Catalyst (Fructose-derived) | Oxone®, H₂O₂ | Broad substrate scope including unactivated alkenes; high ee. organic-chemistry.orgsigmaaldrich.com |

| Iminium Salt | Chiral Imidazolidinone | Hypervalent Iodine Reagents, Peroxides | Primarily for electron-deficient olefins (e.g., enals). princeton.educore.ac.uk |

| Chiral Aldehyde | Atropisomeric two-axis aldehyde | H₂O₂ | Metal-free catalysis for unactivated alkenes. nih.gov |

Mechanistic Investigations of 2 2 Methoxyethyl Oxirane Reactivity

Oxirane Ring-Opening Reactions of 2-(2-Methoxyethyl)oxirane

The core reactivity of this compound involves the opening of its epoxide ring. This can be initiated by nucleophiles, electrophiles, acids, or bases, with the specific mechanism influencing the final product's regiochemistry and stereochemistry. chemistrysteps.commt.com

The reaction of this compound with strong nucleophiles generally proceeds via an S(_N)2 mechanism. chemistrysteps.comlibretexts.org In this pathway, the nucleophile directly attacks one of the carbon atoms of the epoxide ring, leading to the simultaneous opening of the ring. This process is driven by the relief of the significant ring strain (approximately 13 kcal/mol). masterorganicchemistry.com Common strong nucleophiles that react in this manner include hydroxides, alkoxides, Grignard reagents, and amines. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com The reaction results in the formation of an alkoxide intermediate, which is then protonated in a subsequent workup step to yield the final alcohol product. chemistrysteps.commasterorganicchemistry.com

A variety of nucleophiles can be employed to open the epoxide ring, including:

Ammonia, which yields β-hydroxyamines. mt.com

Thiols, resulting in β-hydroxy mercaptans. mt.com

Alcohols, which form β-hydroxy ethers. mt.com

Cyanide ions, producing nitriles. mt.com

Primary or secondary amines, leading to secondary or tertiary amines, respectively. mt.com

Triphenylphosphine, which can lead to the formation of olefins. mt.com

Phosphorus ylides, resulting in cyclopropanes. mt.com

The reaction with Grignard reagents is particularly useful as it extends the carbon chain, producing a primary alcohol with two additional carbons compared to the initial Grignard reagent. libretexts.org

In electrophilic ring-opening, the epoxide oxygen first interacts with an electrophile, such as a proton from a Brønsted acid or a Lewis acid. masterorganicchemistry.com This initial step activates the epoxide, making the carbon-oxygen bonds more susceptible to cleavage. The subsequent attack by a nucleophile, which can be weak, proceeds to open the ring. chemistrysteps.com The role of metal tetrafluoroborates, for instance, is described as "electrophile nucleophile dual activation," where the metal center coordinates with the epoxide oxygen, enhancing its electrophilicity. researchgate.net

Under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group. chemistrysteps.commasterorganicchemistry.com This is followed by the nucleophilic attack. The mechanism of acid-catalyzed epoxide ring-opening is often described as a hybrid between S(_N)1 and S(_N)2 mechanisms. libretexts.orgbyjus.com The carbon-oxygen bond begins to break, and a partial positive charge develops on the more substituted carbon atom. libretexts.org The nucleophile then attacks this electrophilic carbon before a full carbocation can form. libretexts.orgbyjus.com This results in a backside attack, similar to an S(_N)2 reaction, leading to a trans-diol product when water is the nucleophile. unizin.orgpressbooks.pub Theoretical studies on propylene (B89431) oxide hydrolysis have shown that the process involves two transition states connecting the protonated epoxide to a protonated aldehyde. unicamp.br

The reaction can be catalyzed by various acids, including dilute aqueous acids for hydrolysis to 1,2-diols, or anhydrous hydrogen halides (HX) to form trans-halohydrins. unizin.orgpressbooks.pub

In base-catalyzed ring-opening, a strong nucleophile directly attacks one of the epoxide carbons in a classic S(_N)2 fashion. libretexts.orgmasterorganicchemistry.comunizin.org The driving force for this reaction is the relief of the high ring strain, which overcomes the poor leaving group nature of the resulting alkoxide anion. libretexts.orgmasterorganicchemistry.com The alkoxide is subsequently protonated by the solvent or during a workup step. masterorganicchemistry.com This mechanism is favored by potent nucleophiles like hydroxide (B78521) ions, alkoxides, and Grignard reagents. masterorganicchemistry.com For instance, the reaction of an epoxide with sodium methoxide (B1231860) in methanol (B129727) results in the formation of a methoxy (B1213986) alcohol. masterorganicchemistry.com

The regioselectivity of the ring-opening of unsymmetrical epoxides like this compound is highly dependent on the reaction conditions.

Under basic or nucleophilic conditions (S(_N)2 mechanism) , the nucleophile preferentially attacks the less sterically hindered carbon atom. masterorganicchemistry.comunizin.orgd-nb.infoyoutube.com This is due to the steric hindrance posed by the substituent on the other carbon.

Under acidic conditions (S(_N)1/S(_N)2 hybrid mechanism) , the nucleophile tends to attack the more substituted carbon atom. libretexts.orgmasterorganicchemistry.comd-nb.info This is because the partial positive charge that develops during the transition state is better stabilized by the substituent. libretexts.org However, if both carbons are primary or secondary, attack at the less substituted carbon can be favored. pressbooks.publibretexts.org

The stereochemistry of the reaction is also well-defined. The ring-opening typically proceeds with an inversion of configuration at the carbon atom that is attacked by the nucleophile, a hallmark of the S(_N)2 mechanism. chemistrysteps.commasterorganicchemistry.com This results in the formation of trans or anti products. chemistrysteps.com For example, the acid-catalyzed hydrolysis of an epoxide yields a trans-1,2-diol. unizin.orgpressbooks.pub

The choice of reagent can sometimes influence and even reverse the expected regioselectivity. rsc.org For example, using a lithium amide instead of the corresponding amine has been shown to reverse the regioselectivity of ring-opening in some epoxides. sit.edu.cn Similarly, the use of certain metal catalysts can direct the nucleophilic attack. researchgate.net

Table 1: Regioselectivity of Epoxide Ring-Opening Reactions

| Reaction Condition | Predominant Mechanism | Site of Nucleophilic Attack | Product Type |

|---|---|---|---|

| Basic/Nucleophilic | S(_N)2 | Less substituted carbon masterorganicchemistry.comunizin.orgd-nb.info | Kinetic product |

| Acidic | S(_N)1-like | More substituted carbon libretexts.orgmasterorganicchemistry.comd-nb.info | Thermodynamic product |

Base-Catalyzed Ring-Opening of this compound

Transformations Involving the Methoxyethyl Side Chain of this compound

While the primary reactivity of this compound is centered on the epoxide ring, the methoxyethyl side chain can also undergo chemical transformations, although this is less commonly the focus of its synthetic utility. The ether linkage in the side chain could potentially be cleaved under harsh acidic conditions, for example, with strong acids like HBr or HI, though this would likely also promote the opening of the more reactive epoxide ring.

In the context of related compounds, such as 2-(phenoxymethyl)oxirane derivatives used in the synthesis of pharmaceuticals like metoprolol, the ether linkage is generally stable throughout the reactions involving the epoxide ring. rjptonline.orgias.ac.in Similarly, in polymer chemistry, while the polymerization of 2-methoxyethyl-2-oxazoline can be complicated by the elimination of methanol, the acylation of polyethyleneimine with ether-containing carboxylic acids proceeds without issue, suggesting the ether linkage is relatively robust under these conditions. cuni.cz

Reaction Pathways Leading to Derivatized Products of this compound

The reactivity of this compound is primarily dictated by the strained three-membered oxirane ring, which is susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can be catalyzed by either acids or bases, and the regioselectivity of the attack is influenced by the reaction conditions and the nature of the nucleophile. The high reactivity of the epoxide group makes this compound a versatile intermediate for the synthesis of a variety of derivatized products. smolecule.commt.com

The fundamental mechanism in the derivatization of epoxides involves the opening of the strained ring structure. mt.com This process can be initiated by strong, basic nucleophiles in an S\textsubscript{N}2 type reaction. Alternatively, under acidic conditions, the epoxide oxygen is first protonated, which activates the ring for attack by a weaker nucleophile in a reaction that can exhibit S\textsubscript{N}1 character. mt.comlibretexts.org

Base-Catalyzed Ring-Opening Reactions

In the presence of strong bases, the ring-opening of an unsymmetrical epoxide like this compound occurs via an S\textsubscript{N}2 mechanism. The nucleophile preferentially attacks the less sterically hindered carbon atom of the oxirane ring. libretexts.org This regioselectivity is a key feature of base-catalyzed epoxide ring-opening. The reaction results in the formation of a secondary alcohol.

A variety of nucleophiles can be employed in these reactions, leading to a diverse range of derivatized products. For instance, amines, alkoxides, and hydroxide ions can all serve as effective nucleophiles. The reaction of a structurally similar compound, 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane (B22392), with various nucleophiles provides insight into the expected reactivity of this compound.

Table 1: Examples of Base-Catalyzed Ring-Opening Reactions of a 2-(phenoxymethyl)oxirane Analogue

| Nucleophile | Reagents/Conditions | Product | Reference |

| Ammonia | Ammonia, Solvent, Overnight | 1-amino-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol | rjptonline.org |

| Ethylamine | Ethylamine, Methanol, 80°C (reflux) | 1-(ethylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol | rjptonline.org |

| Isopropylamine (B41738) | Isopropylamine, Isopropanol, Reflux (4 hours) | (S)-1-[4-(2-methoxyethyl)phenoxy]-3-(isopropylamino)-2-propanol | researchgate.netgoogle.com |

| Sodium Hydroxide | Aq. NaOH, Dimethylformamide (DMF), 70°C (reflux, 12h) | 3-(4-(2-methoxyethyl)phenoxy)propane-1,2-diol | rjptonline.org |

This data is based on the reactivity of the structurally related compound 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane and is presented to illustrate the potential reaction pathways for this compound.

Acid-Catalyzed Ring-Opening Reactions

Under acidic conditions, the mechanism of ring-opening is more complex and can have significant S\textsubscript{N}1 character. The reaction is initiated by the protonation of the epoxide oxygen, making it a better leaving group. The nucleophile then attacks one of the carbons of the oxirane ring. For an unsymmetrical epoxide, the attack generally occurs at the more substituted carbon atom, as this carbon can better stabilize the partial positive charge that develops in the transition state. libretexts.org

The reaction of epoxides with water under acidic conditions leads to the formation of 1,2-diols. libretexts.org The use of alcohols as nucleophiles results in the formation of β-hydroxy ethers. mt.com Theoretical studies on propylene oxide, a simple analogue, show that the acid-catalyzed hydrolysis involves the formation of a protonated epoxide intermediate, with calculated energy barriers that are in good agreement with experimental values. unicamp.br

Table 2: General Acid-Catalyzed Ring-Opening Reactions of Epoxides

| Nucleophile | Conditions | General Product | Reference |

| Water | Aqueous Acid | 1,2-Diol | libretexts.org |

| Alcohol | Anhydrous Acid | β-Hydroxy Ether | mt.comlibretexts.org |

| Hydrogen Halide | Anhydrous Conditions | Halohydrin | libretexts.org |

The regioselectivity of acid-catalyzed ring-opening is dependent on both steric and electronic factors. researchgate.net For this compound, the electronic influence of the methoxyethyl group would play a role in directing the incoming nucleophile.

Polymerization Studies of 2 2 Methoxyethyl Oxirane

Ring-Opening Polymerization (ROP) of 2-(2-Methoxyethyl)oxirane

The high ring strain of the oxirane ring in this compound makes it a suitable candidate for ring-opening polymerization (ROP), a process that can be initiated through anionic, cationic, or coordination mechanisms. acs.org

Anionic Polymerization Mechanisms

Anionic ring-opening polymerization (AROP) of epoxides is a well-established method for producing polyethers. researchgate.net This process is typically initiated by nucleophiles such as alkali metal compounds, including hydroxides, alkoxides, and amides. acs.org The polymerization proceeds in a living manner, meaning that the active chain end remains stable, allowing for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. acs.orgethernet.edu.et

The mechanism involves the nucleophilic attack of the initiator on one of the carbon atoms of the oxirane ring, leading to the opening of the ring and the formation of an alkoxide. This alkoxide then acts as the new nucleophile, propagating the polymer chain by attacking another monomer molecule. vaia.com In the case of asymmetrically substituted oxiranes like this compound, the nucleophilic attack generally occurs at the less substituted carbon atom. vaia.com The rate of polymerization can be significantly influenced by the choice of counter-ion and solvent. For instance, the use of potassium or cesium counter-ions in solvents like THF can lead to a high degree of dissociation into free ions, which are highly reactive. acs.org

A key feature of the anionic polymerization of ethylene (B1197577) oxide and its derivatives is the "penultimate effect," where the oxygen atoms in the growing polyether backbone can solvate the cation of the ion pair, influencing the reactivity of the active chain end. acs.org

Cationic Polymerization Mechanisms

Cationic ring-opening polymerization (CROP) of epoxides is another major pathway, typically initiated by Brønsted or Lewis acids. rsc.orgwikipedia.org This method is generally much faster than anionic polymerization. rsc.org The initiation step involves the protonation or coordination of the initiator to the oxygen atom of the oxirane ring, forming a tertiary oxonium ion. The subsequent nucleophilic attack by another monomer molecule on one of the adjacent carbon atoms leads to ring-opening and propagation.

For asymmetrically substituted oxiranes, the site of nucleophilic attack in cationic polymerization is often the more substituted carbon atom, as this leads to a more stable carbocation-like transition state. vaia.com However, CROP can be complex, with potential side reactions such as chain transfer and termination, which can lead to polymers with broader molecular weight distributions. nih.gov To achieve a "living" or controlled cationic polymerization, which allows for the synthesis of well-defined polymers, these side reactions must be suppressed. This can be achieved through the use of specific initiator systems and reaction conditions, such as employing a combination of a weak Lewis acid and a salt with a non-nucleophilic anion. acs.org

For example, the polymerization of 2-methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane using a cationic initiator resulted in a polymer with a specific stretched conformation due to interactions between side chains. rsc.org

Coordination Polymerization Approaches

Coordination polymerization offers an alternative route that can provide control over the polymer's stereochemistry. This method utilizes catalysts based on transition metals such as zinc, aluminum, and calcium. acs.org The mechanism involves the coordination of the oxirane monomer to the metal center of the catalyst, which activates the monomer for nucleophilic attack by the growing polymer chain. acs.org

A prominent example of catalysts used in coordination polymerization of epoxides are double metal cyanide (DMC) complexes. google.com These catalysts are highly active and can be used to produce high molecular weight polymers. The polymerization is thought to proceed via a coordinative insertion mechanism. The nature of the metal and the ligands in the catalyst system plays a crucial role in determining the activity of the catalyst and the properties of the resulting polymer. acs.org

Copolymerization Strategies Involving this compound

Copolymerization extends the range of properties achievable with this compound by incorporating other monomers into the polymer chain. This can be done to create block copolymers with distinct segments or random copolymers with a statistical distribution of monomer units.

Block Copolymer Synthesis with this compound

Block copolymers containing poly(this compound) segments can be synthesized through sequential monomer addition in a living polymerization system. For instance, living anionic or cationic polymerization can be used to first polymerize one monomer to create a living homopolymer chain, which then acts as a macroinitiator for the polymerization of a second monomer. mdpi.com

An example is the synthesis of amphiphilic block copolymers. A hydrophilic block, such as poly(ethylene oxide) (PEO), can be combined with a hydrophobic block derived from a different monomer. For instance, ABA triblock copolymers of poly(2-methoxyethyl acrylate)-b-poly(ethylene oxide)-b-poly(2-methoxyethyl acrylate) have been prepared. mdpi.comsemanticscholar.org Similarly, block copolymers of poly(2-(2-ethoxy)ethoxyethyl vinyl ether)-b-poly(2-methoxyethyl vinyl ether) have been shown to form interesting nanostructures in aqueous solutions. mdpi.comacs.org

The combination of different controlled polymerization techniques, such as anionic polymerization and atom transfer radical polymerization (ATRP), has also been employed to create block copolymers. mdpi.com

Random Copolymer Formations

Random copolymers are produced when two or more different monomers are polymerized simultaneously. The resulting polymer has a random distribution of the monomer units along the chain, and its properties are an average of the properties of the corresponding homopolymers.

Kinetic studies of the copolymerization of 2-hydroxyethyl acrylate (B77674) (HEA) and 2-methoxyethyl acrylate (MEA) have shown that these monomers can have equal reactivity, leading to the formation of ideal random copolymers. researchgate.netacs.org The properties of these copolymers, such as their thermoresponsive behavior in aqueous solution, can be tuned by adjusting the monomer composition. researchgate.net

Development of Novel Polymeric Architectures from this compound

The monomer this compound, also known as 2-methoxyethyl glycidyl (B131873) ether (MeEOGE), serves as a versatile building block for the creation of sophisticated polymer architectures through controlled polymerization techniques. The ability to precisely manipulate the polymer structure, including block, star, and graft formations, has enabled the development of advanced materials with tailored properties. Anionic ring-opening polymerization (AROP), often catalyzed by organocatalysts like phosphazene bases, is a primary method for achieving well-defined poly(2-methoxyethyl glycidyl ether) (PMeEOGE) structures with low polydispersity. rsc.orgrsc.org

Research has demonstrated that the polymerization of short-chain alkyl glycidyl ethers, including this compound, allows for the synthesis of various architectures such as statistical copolymers, diblock and triblock copolymers, and star-shaped polymers. acs.orgresearchgate.net These advanced structures are significant for creating "smart" materials that respond to external stimuli. acs.orgresearchgate.net

One key area of research is the synthesis of block copolymers. Scientists have successfully synthesized block copolymers composed of 2-methoxyethyl glycidyl ether and 2-ethoxyethyl glycidyl ether (EtEOGE). rsc.orgrsc.org These block copolymers exhibit complex thermoresponsive behaviors, sometimes forming micellar aggregates in solution. rsc.org The synthesis can be achieved using catalysts like t-Bu-P₄ with an alcohol initiator, allowing for the sequential polymerization of the different glycidyl ether monomers to form well-defined block structures. rsc.org Molecular dynamics simulations have also been employed to study the structural conformations of these block copolymers, such as poly(2-methoxyethyl glycidyl ether)-b-poly(2-ethoxyethyl glycidyl ether), providing deeper insight into their behavior at a molecular level. researchgate.nethokudai.ac.jphokudai.ac.jp

More complex, non-linear architectures have also been developed. Star-shaped polymers, for instance, have been synthesized using multifunctional initiators in conjunction with t-Bu-P₄-catalyzed organocatalytic ring-opening polymerization. rsc.org This approach enables the creation of amphiphilic star-block copolyethers by associating hydrophilic blocks with hydrophobic poly(glycidyl ether) blocks. rsc.org An example of highly complex architectures includes μ-ABC tricyclic miktoarm star polymers, which have been synthesized using a combination of t-Bu-P₄-catalyzed ring-opening polymerization and intramolecular "click" chemistry. mdpi.com In these structures, a derivative of this compound, 2-(2-(2-methoxyethoxy) ethoxy) ethyl glycidyl ether, was used as one of the three distinct polymer arms, showcasing the high degree of architectural control achievable. mdpi.com

The thermoresponsive properties of polymers derived from this compound can be precisely controlled, not only through complex architectures but also through statistical copolymerization. By copolymerizing 2-methoxyethyl glycidyl ether (MeEOGE) with other glycidyl ethers, such as 2-ethoxyethyl glycidyl ether (EtEOGE), the resulting polymer's lower critical solution temperature (LCST)—the temperature at which the polymer transitions from soluble to insoluble in water—can be tuned. rsc.org The LCST of the homopolymer PMeEOGE is 91.6 °C, while that of PEtEOGE is 41.3 °C. By creating statistical copolymers of these two monomers, the transition temperature can be adjusted to any value between these two points based on the monomer composition. rsc.org

Table 1: Physical Properties of Homopolymers and Statistical Copolymers of Glycidyl Ethers

This table presents the lower critical solution temperature (LCST) for homopolymers of 2-methoxyethyl glycidyl ether (MeEOGE) and 2-ethoxyethyl glycidyl ether (EtEOGE), and their statistical copolymers, as determined from 1.0 wt % aqueous solutions. The data illustrates how copolymerization can be used to tune the thermoresponsive properties of the resulting polyethers.

| Polymer Composition (Molar Feed Ratio MeEOGE:EtEOGE) | Mn ( g/mol ) | Đ (Mw/Mn) | LCST (°C) |

| P(MeEOGE) Homopolymer | 5100 | 1.08 | 91.6 |

| P(MeEOGE-co-EtEOGE) 75:25 | 5300 | 1.09 | 74.3 |

| P(MeEOGE-co-EtEOGE) 50:50 | 5200 | 1.09 | 61.2 |

| P(MeEOGE-co-EtEOGE) 25:75 | 5100 | 1.09 | 50.1 |

| P(EtEOGE) Homopolymer | 5000 | 1.08 | 41.3 |

| Data sourced from Kakuchi et al., 2014. rsc.org |

Interactive Data Table

Despite a comprehensive search for computational and theoretical analyses specifically focused on the chemical compound This compound (CAS Number: 135579-72-5), detailed research findings and specific data required to populate the requested article sections are not available in the publicly accessible scientific literature.

No dedicated studies presenting quantum chemical calculations, reaction mechanism modeling, molecular dynamics simulations, or theoretical spectroscopic predictions for this particular molecule could be located. The available literature focuses on related but structurally different compounds, such as polymers derived from this monomer [poly(2-methoxyethyl glycidyl ether)] mdpi.comresearchgate.netglobalauthorid.comresearchgate.net, or more complex oxirane derivatives. achemblock.combldpharm.comchemsrc.com General theoretical principles of epoxide reactivity mdpi.comacs.orgmdpi.comrsc.orgresearchgate.netresearchgate.netunicamp.brdnu.dp.uaresearchgate.net and computational methodologies researchgate.netmdpi.comumanitoba.canih.govcwu.edunih.govmdpi.comwvu.eduwikipedia.org are well-documented, but specific data points and tables for this compound are absent.

Therefore, it is not possible to generate the requested article with scientifically accurate, specific data and detailed research findings as per the provided outline. To do so would require fabricating data, which is contrary to the core principles of accuracy.

Analysis of Information Gap:

Computational Chemistry and Theoretical Analyses of 2 2 Methoxyethyl Oxirane

Theoretical Prediction of Spectroscopic Properties and Reaction Pathways:No literature was identified that provides theoretically predicted spectroscopic data (e.g., IR, NMR spectra) or discusses potential reaction pathways based on computational modeling for 2-(2-Methoxyethyl)oxirane. General methods for these predictions existnih.govmpg.denih.govresearchgate.netresearchgate.net, but have not been applied to this specific compound in the available literature.

Due to this absence of specific data, the creation of the requested detailed article with data tables is not feasible.

Advanced Spectroscopic Characterization in Research on 2 2 Methoxyethyl Oxirane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 2-(2-methoxyethyl)oxirane. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In ¹H NMR spectroscopy, the protons on the oxirane ring of similar epoxide compounds typically appear in the range of 2.5 to 3.5 δ. For instance, in 2-methyloxirane, the protons of the epoxide ring show signals at approximately 2.4, 2.7, and 3.0 ppm. chemicalbook.comlibretexts.org For this compound, the protons on the carbon adjacent to the ether oxygen are expected to resonate around 3.4-4.5 ppm. libretexts.org The methoxy (B1213986) group protons would typically appear as a singlet around 3.3 ppm. carlroth.compaulussegroup.com

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. For ether-containing structures, the carbon atom adjacent to the oxygen typically resonates in the range of 59-75 ppm. For example, in 2-methoxyethanol, the carbons appear at approximately 59.0 ppm (CH₃) and 71.0 ppm (CH₂). chemicalbook.com The carbons of the oxirane ring in simple epoxides are found in the 40-60 ppm range. spectrabase.com In a related compound, 2-methoxyethyl acetate, the carbon signals are observed at 59.0 ppm (methoxy C), 64.0 ppm (methylene C adjacent to acetate), and 71.0 ppm (methylene C adjacent to methoxy). hmdb.cachemicalbook.com These reference values allow for the precise assignment of the carbon signals in this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Oxirane Ring CH₂ | ~2.5 - 2.8 | ~45 - 50 |

| Oxirane Ring CH | ~3.0 - 3.2 | ~50 - 55 |

| -CH₂-CH₂-O- | ~3.5 - 3.7 | ~68 - 72 |

| -O-CH₃ | ~3.3 | ~59 |

Note: The values in the table are predicted based on analogous structures and may vary depending on the solvent and experimental conditions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for identifying the key functional groups within this compound, namely the ether linkage and the epoxide ring.

Infrared (IR) Spectroscopy: The IR spectrum of an ether is characterized by a strong C-O single bond stretching absorption in the 1050-1150 cm⁻¹ region. libretexts.orglibretexts.org For this compound, this band would be a prominent feature. The epoxide group gives rise to characteristic bands as well. The asymmetric ring stretching, often referred to as the "ring breathing" mode, is typically observed around 1250 cm⁻¹. spectroscopyonline.com Other characteristic epoxide absorptions include bands near 950-810 cm⁻¹ (asymmetric ring stretch) and 880-750 cm⁻¹ (symmetric ring stretch).

Raman Spectroscopy: Raman spectroscopy provides complementary information. The epoxide ring breathing mode is also Raman active, appearing in the range of 1230-1280 cm⁻¹. researchgate.netresearchgate.net A weaker peak around 916-921 cm⁻¹ corresponding to epoxide ring deformation can also be observed. researchgate.netoceanoptics.com Raman spectroscopy is particularly useful for monitoring the consumption of the epoxide group during polymerization reactions, as the intensity of the ~1250 cm⁻¹ peak is linearly dependent on the concentration of epoxide groups. spectroscopyonline.comresearchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) |

|---|---|---|---|

| Ether (C-O-C) | Stretching | IR | 1050 - 1150 |

| Epoxide Ring | Breathing | IR, Raman | ~1250 |

| Epoxide Ring | Asymmetric Stretch | IR | 950 - 810 |

| Epoxide Ring | Symmetric Stretch | IR | 880 - 750 |

| Epoxide Ring | Deformation | Raman | ~920 |

Mass Spectrometry for Molecular Structure and Reaction Monitoring

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for elucidating its structure through fragmentation analysis. amrutpharm.co.in It is also an effective technique for monitoring the progress of reactions involving this compound. mdpi.comchromservis.eu

In a typical electron ionization (EI) mass spectrum, this compound would produce a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern provides structural information. Common fragmentation pathways for ethers include cleavage of the C-O bond and the C-C bond adjacent to the oxygen. Epoxides can undergo ring-opening followed by fragmentation. The resulting fragment ions can help to confirm the connectivity of the molecule. docbrown.info

Selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) are tandem MS techniques that can be used for the quantitative monitoring of reactions. wikipedia.org In the context of this compound, one could monitor the disappearance of its molecular ion and the appearance of the product's molecular ion over time to determine reaction kinetics and optimal reaction conditions. chromservis.eu

X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives

While this compound is a liquid at room temperature, its derivatives, particularly polymeric or complexed forms, can often be obtained as crystalline solids. X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry.

For example, if this compound is used to synthesize a larger molecule that can be crystallized, such as a pharmaceutical intermediate or a metal complex, X-ray diffraction would be the definitive method for structural confirmation. mdpi.com This technique has been used to determine the crystal structures of various organometallic complexes and chiral compounds synthesized from epoxide precursors. mdpi.comresearchgate.net The resulting structural data is invaluable for understanding structure-property relationships and reaction mechanisms.

Specialized Spectroscopic Techniques for Advanced Characterization of this compound and its Products (e.g., Mössbauer Spectroscopy for relevant derivatives)

For certain derivatives of this compound, more specialized spectroscopic techniques can provide unique insights.

Mössbauer Spectroscopy: If this compound is used as a ligand to form an iron-containing complex, ⁵⁷Fe Mössbauer spectroscopy can be employed. nih.govnih.gov This technique is highly sensitive to the oxidation state and spin state of the iron nucleus, as well as the symmetry of its coordination environment. For instance, Mössbauer spectroscopy has been used to characterize high-spin ferrous centers in alkoxide complexes, providing isomer shift and quadrupole splitting values that are indicative of the iron's electronic structure. nih.govscielo.br Such information is critical for understanding the catalytic activity of iron complexes derived from this epoxide. acs.orgresearchgate.net

Other specialized techniques that could be applied to polymers derived from this compound include solid-state NMR and fluorescence spectroscopy to probe the dynamics and morphology of the polymer chains. mdpi.commdpi.com These advanced methods, while not universally applied, offer deeper understanding for specific research questions.

Derivatization and Functionalization Strategies for 2 2 Methoxyethyl Oxirane

Synthesis of Complex Organic Derivatives from 2-(2-Methoxyethyl)oxirane

The utility of this compound as a building block is exemplified by its role in the enantioselective total synthesis of biologically important molecules. A notable example is the synthesis of (R)-α-lipoic acid, a vital antioxidant, which can be accomplished starting from a closely related precursor, racemic 2-(2-methoxyethyl)cyclohexanone (B8772289). researchgate.netresearchgate.net This multi-step synthesis highlights how the carbon skeleton of the parent structure can be methodically transformed into a complex target molecule.

Table 1: Key Stages in the Synthesis of (R)-α-Lipoic Acid from (±)-2-(2-Methoxyethyl)cyclohexanone

| Step | Description | Key Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Thermodynamically Controlled Deracemization | (-)-TADDOL host, base, aqueous MeOH | (R)-2-(2-Methoxyethyl)cyclohexanone |

| 2 | Baeyer-Villiger Oxidation | m-CPBA | Lactone derivative |

| 3 | Hydrolysis and Protection | LiOH; then BnBr, K₂CO₃ | Protected hydroxy acid |

Functionalization Pathways Utilizing the Oxirane Ring and Methoxyethyl Group

The primary site for functionalization in this compound is the highly strained three-membered oxirane (epoxide) ring. This ring is susceptible to ring-opening reactions by a wide variety of nucleophiles. unipd.it These reactions can be catalyzed by either acid or base, and the regioselectivity of the attack depends on the reaction conditions.

Under basic or neutral conditions, the reaction typically proceeds via an Sₙ2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom of the epoxide. For this compound, this would be the terminal carbon of the oxirane ring. In contrast, acid-catalyzed ring-opening can have Sₙ1 character, where the nucleophile may preferentially attack the more substituted carbon atom after protonation of the epoxide oxygen. beilstein-journals.org

Common nucleophiles that can be used to open the epoxide ring include:

Alcohols (ROH): To form β-hydroxy ethers.

Water (H₂O): To produce a 1,2-diol.

Amines (RNH₂): To yield β-hydroxyamines.

Thiols (RSH): To generate β-hydroxy mercaptans. unipd.it

Organometallic reagents (e.g., Grignard reagents): To form new carbon-carbon bonds, resulting in substituted alcohols.

The methoxyethyl group, which consists of a stable ether linkage, is generally unreactive under the conditions used for epoxide ring-opening. Its primary influence is on the molecule's steric profile and solubility. Cleavage of the ether would require harsh conditions, such as treatment with strong acids like hydrobromic acid (HBr), which would also readily react with the epoxide ring. Therefore, the oxirane ring serves as the principal handle for derivatization, while the methoxyethyl group remains a passive but influential substituent.

Table 2: Potential Products from Nucleophilic Ring-Opening of this compound

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Hydroxide (B78521) | NaOH (aq) | 1-(2-methoxyethyl)ethane-1,2-diol |

| Alkoxide | CH₃ONa in CH₃OH | 1-methoxy-3-(2-methoxyethoxy)propan-2-ol |

| Amine | NH₃ | 1-amino-3-(2-methoxyethoxy)propan-2-ol |

Chiral Derivatization and Enantioenrichment Strategies for this compound

Producing enantiomerically pure derivatives from this compound is critical for applications where specific stereoisomers are required. Several strategies can be employed for chiral derivatization and enantioenrichment.

A powerful method for enantioenrichment is thermodynamically controlled deracemization . This has been demonstrated effectively on (±)-2-(2-methoxyethyl)cyclohexanone, a direct precursor to the chiral derivatives of the target oxirane. researchgate.netresearchgate.net In this process, the racemic ketone is treated with a base in the presence of a chiral host molecule. The host molecule, such as (-)-(2R,3R)-trans-2,3-bis(hydroxydiphenylmethyl)-1,4-dioxaspiro[5.4]decane (a TADDOL derivative), selectively forms a stable inclusion complex with one enantiomer of the substrate. researchgate.netjst.go.jp The continuous equilibration of the ketone enantiomers under basic conditions ultimately drives the conversion of the racemate into a single, highly enriched enantiomer. This method has been used to convert racemic 2-(2-methoxyethyl)cyclohexanone into the R-isomer with 99% enantiomeric excess (ee) in 90% yield. researchgate.netresearchgate.net

Another widely used strategy for resolving racemic epoxides is hydrolytic kinetic resolution (HKR) . This method uses a chiral catalyst, such as a (salen)Co(III) complex, to selectively hydrolyze one enantiomer of the epoxide to its corresponding diol, while leaving the other enantiomer unreacted. unipd.itunipd.itgoogle.com This allows for the separation of the highly enantioenriched epoxide from the diol product. This technique is broadly applicable to terminal epoxides and represents a practical route to obtaining chiral building blocks from inexpensive racemic starting materials. unipd.it

For the analysis and separation of enantiomers, chiral derivatizing agents (CDAs) can be used. wikipedia.orgwikipedia.org A racemic mixture, such as a chiral alcohol produced from the ring-opening of this compound, can be reacted with an enantiomerically pure CDA (e.g., Mosher's acid). wikipedia.org This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical and spectral properties, they can be separated by standard techniques like chromatography or distinguished by NMR spectroscopy for the determination of enantiomeric purity. wikipedia.org

Table 3: Enantioenrichment of a this compound Precursor

| Method | Substrate | Reagents/Catalyst | Product | Yield | Enantiomeric Excess (ee) |

|---|

Future Perspectives and Emerging Research Avenues for 2 2 Methoxyethyl Oxirane

Integration with Novel Catalytic Systems and Methodologies (e.g., Organocatalysis and Asymmetric Catalysis)

The application of 2-(2-methoxyethyl)oxirane as a substrate in advanced catalytic systems is a burgeoning field. While the asymmetric synthesis of chiral epoxides is a mature area of research, the subsequent catalytic transformation of specific epoxides like this compound remains less explored. researchgate.netlboro.ac.uk

Organocatalysis: Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, presents a metal-free approach to activating this compound. mdpi.com A key potential application is in organocatalyzed ring-opening polymerization (OROP). Research has demonstrated that phosphazene "super bases" can effectively catalyze the ROP of structurally similar epoxides, such as ethoxyethyl glycidyl (B131873) ether (EEGE) and various other glycidyl ethers. rsc.org These reactions typically proceed through a basic mechanism where the organocatalyst deprotonates a protic initiator (like an alcohol), which then initiates the polymerization. rsc.org Given its structure, this compound is a prime candidate for this methodology to produce novel polyethers. The use of different organocatalysts could allow for precise control over the resulting polymer's structure and properties.

| Catalyst Class | Example Catalyst | Potential Application with this compound | Reference |

| Phosphazenes | t-BuP₄ (Schwesinger base) | Controlled ring-opening polymerization to form polyethers. | rsc.org |

| Thioureas | Cyclohexylphenyl-based thiourea | Co-catalyst in polymerization reactions. | researchgate.net |

| Amidines | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Base catalyst for ring-opening reactions. | researchgate.net |

| Guanidines | 1,1,3,3-Tetramethylguanidine (TMG) | High-temperature (de)polymerization reactions. | researchgate.net |

Asymmetric Catalysis: The development of catalytic systems for the asymmetric ring-opening of this compound could provide enantiomerically pure building blocks for pharmaceuticals and fine chemicals. Chiral catalysts, including organometallic complexes and chiral organocatalysts, are designed to react with one enantiomer of a racemic epoxide or to open the ring with high stereoselectivity, creating one or more new stereocenters. researchgate.netwikipedia.org While specific studies on this compound are limited, the general success in the asymmetric epoxidation and ring-opening of other alkenes and epoxides suggests a high potential for future development in this area. researchgate.netlboro.ac.uk The synthesis of chiral oxetanes from ketones using sulfur ylides and a heterobimetallic catalyst highlights the sophisticated strategies that could be adapted for reactions involving epoxides like this compound. nih.gov

Potential for Advanced Precursors in Materials Science Research

The methoxyethyl group imparts hydrophilicity and flexibility, making this compound an attractive precursor for advanced functional materials.

Polymer Synthesis: The most direct application lies in its use as a monomer. Through ring-opening polymerization, it can form polyethers with pendant methoxyethyl groups. These side chains are expected to confer unique properties to the polymer backbone. For instance, polymers containing methoxyethyl groups, such as poly(2-methoxyethyl acrylate) (PMEA), are known for their thermoresponsive behavior in aqueous solutions, exhibiting a Lower Critical Solution Temperature (LCST). researchgate.net It is highly probable that a homopolymer of this compound or its copolymers would display similar "smart" material properties, making them suitable for applications in biomedicine, such as drug delivery systems or smart surfaces. researchgate.netcuni.cz Furthermore, organocatalytic methods can be used to synthesize well-defined block copolymers, incorporating a poly(this compound) segment alongside other polymer blocks like poly(ethylene oxide) or poly(caprolactone), to create advanced macromolecular structures. rsc.orgacs.org

Precursors for Inorganic Materials: The oxygen atoms in the methoxyethyl side chain can act as ligands, coordinating to metal ions. This property is valuable in the design of "second-generation" precursors for Metal-Organic Chemical Vapor Deposition (MOCVD). researchgate.net Complexes using polyether ligands like diglyme (B29089) (bis(2-methoxyethyl)ether) have shown promise as volatile and stable precursors for depositing thin films of metal oxides or fluorides. researchgate.net By analogy, incorporating this compound into more complex ligands or using its oligomers could lead to novel, highly soluble, and stable precursors for the fabrication of advanced electronic or optical materials.

| Potential Application Area | Enabling Feature of this compound | Resulting Material/Product | Reference |

| Smart Polymers | Methoxyethyl side chain | Thermoresponsive polymers (e.g., for drug delivery). | researchgate.net |

| Biomaterials | Polyether backbone, hydrophilicity | Biocompatible hydrogels, functional coatings. | cuni.cz |

| Polymer Electrolytes | Ether oxygen atoms for ion coordination | Solid or gel polymer electrolytes for batteries. | rsc.org |

| MOCVD/ALD | Metal-coordinating ability of the ether group | Advanced precursors for thin-film deposition. | researchgate.net |

Unexplored Reactivity and Transformation Pathways of this compound

Beyond polymerization, the reactivity of the oxirane ring in this compound offers numerous avenues for synthetic transformations that remain largely unexplored for this specific substrate.

Many established reactions for the oxirane functional group have not been systematically applied to this compound, leaving a gap in understanding how the methoxyethyl side chain influences reactivity and product distribution.

Oxidative Cleavage: A patented process describes the conversion of various oxirane compounds into aldehydes through a reaction with hydrogen peroxide catalyzed by a boron compound. google.com Applying this to this compound could yield 3-methoxy-2-hydroxypropanal, a potentially useful bifunctional molecule.

Formation of Cyclic Peroxides: The synthesis of five-membered cyclic peroxides (1,2-dioxolanes) has been achieved from other epoxides via ring-opening followed by cyclization in the presence of an oxidizing system like O₂ and triethylsilane. beilstein-journals.org This pathway could transform this compound into novel peroxide structures with potential applications as initiators or pharmacologically active agents.

Radical Reactions: The low-temperature oxidation and decomposition pathways of the methoxyethyl group itself are a rich area for investigation. Studies on the related compound 1,2-dimethoxyethane (B42094) have revealed complex mechanisms involving radical intermediates, isomerization, and β-scission. osti.gov A detailed investigation of the radical-initiated reactions of this compound could uncover novel degradation pathways or synthetic routes to new compounds.

Q & A

Q. What are the common synthetic routes for preparing 2-(2-Methoxyethyl)oxirane?

- Methodological Answer: The compound can be synthesized via epoxidation of the corresponding allyl ether precursor (e.g., 2-(2-methoxyethyl)propene) using peracids like meta-chloroperbenzoic acid (m-CPBA) under anhydrous conditions. Alternative methods include catalytic oxidation with manganese(III) salen complexes or enzymatic epoxidation for enantioselective synthesis .

Q. What safety precautions are required when handling this compound?

- Methodological Answer: Based on GHS classifications for similar epoxides, handle with nitrile gloves, safety goggles, and fume hoods to avoid skin/eye contact and inhalation. Emergency measures include rinsing eyes with water for 15 minutes and using alcohol-resistant foam for fire suppression. Refer to SDS guidelines for epoxide handling .

Q. What are the typical chemical reactions of this compound?

- Methodological Answer: Key reactions include:

- Nucleophilic ring-opening : React with amines (e.g., aniline) or alcohols under acidic/basic conditions to form β-amino alcohols or ethers.

- Oxidation : Convert to vicinal diols using aqueous hydrogen peroxide.

- Polymerization : Initiate via cationic catalysts (e.g., BF₃) to form polyether derivatives .

Advanced Research Questions

Q. How can stereochemical outcomes in nucleophilic ring-opening reactions be controlled?

- Methodological Answer: Stereoselectivity depends on:

- Acid vs. base catalysis : Acidic conditions favor carbocation intermediates (SN1-like), leading to racemic mixtures, while basic conditions promote SN2 mechanisms with inversion.

- Steric effects : Bulky nucleophiles (e.g., tert-butanol) favor attack at less hindered epoxide carbons.

- Catalysts : Chiral catalysts (e.g., Jacobsen’s Co-salen) enable enantioselective ring-opening .

Q. How do structural modifications (e.g., substituents) influence reactivity?

- Methodological Answer: Compare with structural analogs (see table below):

| Compound | Substituent | Reactivity Trend |

|---|---|---|

| 2-Methoxyethyl oxirane | Methoxyethyl | Enhanced nucleophilicity due to electron-donating methoxy group |

| 2-(Benzyloxyethyl)oxirane | Benzyloxyethyl | Increased steric hindrance slows ring-opening |

| 2-(Chlorophenyl)oxirane | Chlorophenyl | Electron-withdrawing groups polarize the epoxide ring |

Q. What analytical techniques resolve contradictions in reported reaction kinetics?

- Methodological Answer:

- Control variables : Monitor solvent polarity (e.g., DMSO vs. THF), temperature, and catalyst loading.

- Cross-validation : Use ¹H/¹³C NMR to track regioselectivity and GC-MS to quantify intermediates.

- Computational modeling : DFT studies predict transition-state energies to validate experimental trends .

Q. How to characterize this compound and its derivatives?

- Methodological Answer:

- Structural analysis : ¹H NMR (δ 3.2–3.8 ppm for epoxide protons), ¹³C NMR (δ 45–60 ppm for epoxide carbons).

- Stereochemical analysis : X-ray crystallography or chiral HPLC for enantiopurity assessment.

- Reactivity profiling : Kinetic studies using stopped-flow UV-Vis spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.